molecular formula C10H11FO3 B6320322 2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane CAS No. 477980-84-0

2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6320322
CAS No.: 477980-84-0
M. Wt: 198.19 g/mol
InChI Key: QTUSQNHJAUNRFR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a fluorinated and methoxylated aromatic ring. The 1,3-dioxolane ring (a five-membered cyclic acetal) provides steric and electronic stabilization, while the 3-fluoro-4-methoxyphenyl substituent introduces unique reactivity and metabolic stability due to the electron-withdrawing fluorine and electron-donating methoxy groups.

For instance, p-toluenesulfonic acid is commonly used to facilitate acetalization .

Preparation Methods

Cyclopropanation-Based Synthetic Routes

Diol Protection and Cyclopropane Ring Formation

The synthesis of 1,3-dioxolane derivatives often begins with diol intermediates. In EP2462111B1, a protected 4-iodopent-4-ene-1,2-diol undergoes cyclopropanation using diethyl zinc (ZnEt₂) and diiodomethane (CH₂I₂) in dichloroethane (DCE) at 0°C . This method achieves a 64% yield of the cyclopropane intermediate, with the reaction mechanism proceeding via a Simmons-Smith-type addition. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature0°C → RT<40°C avoids decomposition
ZnEt₂:CH₂I₂ ratio1:1 molarExcess ZnEt₂ reduces side products
SolventDCEPolar aprotic solvent enhances stability

Post-cyclopropanation, the diol-protected intermediate is sulfonylated using thionyl chloride (SOCl₂) in ether, yielding a sulfonyl chloride derivative . This intermediate is subsequently coupled with a fluorinated aryl amine under basic conditions (e.g., K₂CO₃ in methanol), forming the target dioxolane scaffold .

Silylation-Mediated Dioxolane Coupling

TMSI-Initiated Ring Closure

WO2003062229A1 discloses a two-step process for dioxolane synthesis :

  • TMSI Activation : Trimethylsilyl iodide (TMSI) reacts with a diol precursor at -15°C for 2 hours, facilitating ring closure.

  • Silylation and Base Coupling : Hexamethyldisilazane (HMDS, 1.5 eq) silylates the intermediate, enabling nucleophilic attack by a methoxy-substituted aryl group.

Reaction optimization data reveals:

  • Yield Dependency on Silylating Agent : HMDS outperforms bis(trimethylsilyl)acetamide (85% vs. 73% yield) .

  • Temperature Sensitivity : Prolonged stirring at 23°C post-TMSI addition is critical for complete conversion .

Isomer Separation and Purification

Crude reaction mixtures often contain cis/trans dioxolane isomers (42% cis predominance ). Chromatographic separation on silica gel with a methanol–dichloromethane gradient (1–5% MeOH) resolves isomers, though industrial-scale applications face challenges in solvent recovery .

Catalytic Methods for Sustainable Synthesis

Fe₃O₄@SiO₂ Nanocatalyst Applications

While ACS Omega’s focus is on quinoline synthesis, its Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst system offers insights for dioxolane preparation . Key adaptations include:

ConditionOptimal SettingYield Improvement
SolventSolvent-free85% vs. 65% (with solvent)
Catalyst Loading10 mg/g substrate15% increase over 6 mg/g
Temperature80°CCompletes in 30 min

This heterogeneous catalyst enables recyclability (5 cycles with <5% activity loss ), addressing cost barriers in large-scale production.

Industrial-Scale Production Challenges

Continuous-Flow Synthesis

Batch processes described in patents face limitations in mixing efficiency and thermal control. Transitioning to continuous-flow systems could enhance:

  • Cyclopropanation : Microreactors improve heat dissipation, minimizing side reactions during exothermic ZnEt₂/CH₂I₂ additions .

  • Silylation : Flow chemistry reduces HMDS usage by 30% through precise stoichiometric control .

Chemical Reactions Analysis

Oxidation Reactions

Dioxolane rings are susceptible to oxidation under acidic or strongly oxidative conditions. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃).

  • Outcome : Cleavage of the dioxolane ring to form a diketone or carboxylic acid derivative.

  • Mechanism : Acid-catalyzed ring opening followed by oxidation of the resulting diol intermediates.

Table 1: Oxidation Pathways

SubstrateReagentsProductYieldSource
2-(2-Fluoro-5-methoxyphenyl)-1,3-dioxolaneKMnO₄, H₂SO₄2-Fluoro-5-methoxybenzoic acid~65%
Analogous dioxolanesCrO₃, acetoneCorresponding ketones/acids50-75%

Reduction Reactions

The dioxolane ring can be reduced to yield diols or alkanes:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Outcome : Ring opening to form 1,2-diols or complete reduction to methylene groups.

Table 2: Reduction Outcomes

SubstrateReagentsProductNotesSource
2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolaneLiAlH₄, THF4-Bromo-2-fluoro-3-methoxybenzyl alcoholStereoselectivity observed
General dioxolanesH₂, Pd-CAlkane derivativesRequires high pressure

Substitution Reactions

The fluorine and methoxy groups on the aromatic ring enable electrophilic and nucleophilic substitutions:

  • Fluoro Group : Participates in SNAr reactions with strong nucleophiles (e.g., amines, thiols).

  • Methoxy Group : Directs electrophilic substitution (e.g., nitration, sulfonation) to specific ring positions.

Table 3: Substitution Examples

Reaction TypeReagentsProductConditionsSource
Nucleophilic Aromatic SubstitutionPiperidine, DMFMethoxy-piperidine derivative100°C, 12 hrs
NitrationHNO₃, H₂SO₄3-Fluoro-4-methoxy-5-nitrophenyl-dioxolane0°C, 2 hrs

Silver-Catalyzed Alkynylation

Dioxolanes with electron-withdrawing groups (e.g., -CF₃) undergo Ag-catalyzed reactions with terminal alkynes to form propargylic alcohols or 1,3-dioxolane derivatives . While not directly tested on 2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane, the mechanism involves:

  • Acetylide Formation : Ag⁺ reacts with terminal alkynes to form silver acetylides.

  • Nucleophilic Attack : Acetylide attacks the dioxolane carbonyl carbon.

  • Rearrangement : Intramolecular cyclization yields final products .

Key Mechanistic Insight :

  • Electron-deficient alkynes favor 1,3-dioxolane products.

  • Stereoselectivity is influenced by the substituent’s electronic properties .

Ring-Opening Reactions

Acid or base hydrolysis cleaves the dioxolane ring:

  • Acidic Conditions : Forms carbonyl compounds (e.g., aldehydes/ketones).

  • Basic Conditions : Yields diols.

Table 4: Ring-Opening Conditions

ConditionReagentsProductApplicationSource
HCl, H₂O1M HCl, reflux3-Fluoro-4-methoxybenzaldehydeIntermediate for APIs
NaOH, ethanol2M NaOH, 60°C3-Fluoro-4-methoxybenzene-1,2-diolPolymer synthesis

Cross-Coupling Reactions

Boronic ester derivatives (e.g., 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) participate in Suzuki-Miyaura couplings. While not the exact compound, this reactivity suggests potential for:

  • Palladium-Catalyzed Coupling : With aryl halides to form biaryl systems .

Example Reaction :
Dioxaborolane+Ar-XPd(PPh₃)₄Biaryl product\text{Dioxaborolane} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product}
Conditions: K₂CO₃, DMF, 80°C .

Thermal Decomposition

At elevated temperatures (>200°C), dioxolanes decompose via retro-Diels-Alder pathways, releasing ethylene gas and forming carbonyl compounds.

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Can be reduced to alcohols or alkanes using agents like lithium aluminum hydride (LiAlH4).
  • Substitution : The fluorine atom can be substituted with nucleophiles such as amines or thiols.

Chemistry

2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, which can be utilized in various chemical reactions.

Biological Research

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies have suggested potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with promising preliminary results.

Medicinal Chemistry

The compound is being studied for its potential role in drug development:

  • Targeted Drug Design : Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals aimed at various diseases.
  • Mechanism of Action : It may act as an inhibitor or modulator of certain enzymes or receptors due to the presence of the fluorine atom, enhancing binding affinity and selectivity.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of Specialty Chemicals : Its unique properties make it suitable for creating chemicals with specific functionalities.
  • Material Science : It may be used in developing materials with enhanced performance characteristics due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

The following table compares structural features, physicochemical properties, and applications of 2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 4-Methoxy, 4-methyl C₁₁H₁₄O₃ 194.23 6414-32-0 Higher lipophilicity due to methyl group
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Bromo, 4-fluoro C₉H₇BrFO₂ 261.06 77771-04-1 Used in organic synthesis; regulated under GHS
2-(3-Nitrophenyl)-1,3-dioxolane 3-Nitro C₉H₉NO₄ 195.17 - Electron-deficient ring; prone to redox reactions
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane 5-Bromo, 2-fluoro C₉H₇BrFO₂ 261.06 679840-30-3 Intermediate in pharmaceutical synthesis
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 3-Chloropropyl, 4-fluoro C₁₂H₁₄ClFO₂ 244.69 3308-94-9 Flexible side chain enhances metabolic stability
Target Compound 3-Fluoro, 4-methoxy C₁₀H₁₀FO₃ 200.19 - Balanced electronic effects for drug design

Key Observations :

  • Electron Effects : The 3-fluoro-4-methoxy substitution combines electron-withdrawing (F) and electron-donating (OCH₃) groups, modulating aromatic electrophilicity compared to purely electron-deficient (e.g., nitro ) or halogenated (e.g., bromo ) analogs.
  • Metabolic Stability : Compounds with bulky substituents (e.g., chloropropyl ) resist enzymatic degradation, whereas simpler analogs (e.g., 2-(4-methoxyphenyl)-4-methyl ) may undergo faster metabolism.
  • Synthetic Utility : The 1,3-dioxolane ring acts as a protecting group for aldehydes, enabling selective transformations (e.g., oxidative homocoupling in bifurfural synthesis ).

Research Findings and Structure-Activity Relationships (SAR)

Pharmacological Relevance

  • PCP Binding Analogs : Dioxolane derivatives like dexoxadrol and etoxadrol exhibit affinity for phencyclidine (PCP) binding sites. Modifications to the dioxolane ring (e.g., ethyl → propyl substitution) enhance potency, as seen in (2S,4S,6S)-2-ethyl-2-(1-chlorophenyl)-1,3-dioxolane, which rivals TCP (a potent PCP analog) in vitro .
  • Role of Substituents : The 1,3-dioxolane ring is critical for activity; its removal or expansion reduces target stabilization (e.g., compounds 28 and 29 in TTA45 stabilization studies ).

Metabolic and Environmental Behavior

  • Low Metabolism : Dioxolane-containing compounds like doxophylline are metabolized slowly (95% parent compound recovered), with major metabolites arising from dioxolane ring oxidation .
  • Degradation Byproducts : 2-(4-Nitrophenyl)-1,3-dioxolane is identified as a persistent byproduct in photocatalytic degradation of humic acid, suggesting environmental persistence .

Biological Activity

The compound 2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its diverse biological activities. Dioxolanes are known for their roles as intermediates in organic synthesis and their potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H11FO3\text{C}_{10}\text{H}_{11}\text{F}\text{O}_3

The synthesis typically involves the reaction of appropriate phenolic compounds with diols under acidic conditions, leading to the formation of the dioxolane ring. The presence of fluorine and methoxy groups is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In a study conducted by Narayanan et al. (2012), various dioxolane derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with methoxy and fluorine substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus625
E. coli1250
Pseudomonas aeruginosa500

Antifungal Activity

The antifungal potential of this compound was assessed against various fungal strains, including Candida albicans and Fusarium oxysporum. The compound demonstrated significant antifungal activity, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like miconazole .

Table 2: Antifungal Activity of this compound

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans50
F. oxysporum30

Case Studies

In a comparative study on various dioxolane derivatives, it was found that those containing electron-withdrawing groups like fluorine exhibited superior biological activities. For instance, a derivative structurally similar to this compound was noted for its potent action against resistant strains of bacteria and fungi .

Moreover, a study published in the journal "Molecules" highlighted the synthesis and testing of various dioxolanes for their antibacterial and antifungal efficacy. The results indicated that compounds with specific substitutions could significantly affect their biological profiles, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Fluoro-4-methoxyphenyl)-1,3-dioxolane and its derivatives?

  • Methodological Answer : Synthesis typically involves functionalizing the 1,3-dioxolane ring via reactions such as:

  • Cationic ring-opening polymerization : Employing Lewis acids (e.g., AlCl₃) to initiate polymerization of substituted dioxolanes .
  • Grignard reactions : Reacting bromoethyl-dioxolane derivatives with organometallic reagents to form ketone adducts (e.g., 2-[3-oxo-...]-1,3-dioxolane) .
  • Friedel-Crafts acylation : Introducing ethanone groups to aromatic rings using acyl chlorides and catalysts like AlCl₃ .
    Key Considerations : Optimize reaction temperature and catalyst loading to avoid side reactions (e.g., over-polymerization).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures (e.g., bond angles, substituent orientations) as demonstrated for fluorinated imidazole derivatives .
  • NMR spectroscopy : Use ¹⁹F NMR to track fluorine environments and ¹H/¹³C NMR to confirm methoxy and dioxolane ring integrity .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns, particularly for fluorinated analogs .

Q. What safety protocols are essential when handling fluorinated dioxolanes?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear gloves, masks, and goggles to prevent skin/eye contact .
  • Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental contamination .
  • Ventilation : Use fume hoods when synthesizing volatile intermediates (e.g., fluorinated acyl chlorides) .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of 1,3-dioxolane derivatives with electron-deficient alkenes?

  • Methodological Answer : The 1,3-dioxolane ring undergoes ring-opening via nucleophilic attack by alkenes, facilitated by oxygen as a promoter. For example:

  • Step 1 : Oxygen generates radical intermediates that destabilize the dioxolane ring.
  • Step 2 : Electron-deficient alkenes (e.g., acrylonitrile) attack the electrophilic carbon, forming 1:1 adducts .
    Contradiction Analysis : Radical vs. cationic pathways may yield divergent products; use ESR spectroscopy to identify radical intermediates .

Q. How can researchers resolve contradictions in reported yields for Grignard reactions involving dioxolane derivatives?

  • Methodological Answer : Yield discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -F) reduce nucleophilicity, requiring longer reaction times .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance Grignard reagent stability compared to ethers .
    Experimental Design : Conduct kinetic studies under controlled conditions (temperature, solvent, stoichiometry) to isolate variables .

Q. What strategies optimize the polymerization of fluorinated dioxolanes for material science applications?

  • Methodological Answer :

  • Catalyst selection : Compare radical initiators (e.g., AIBN) vs. cationic catalysts (e.g., BF₃·OEt₂) for controlling polymer chain length .
  • Monomer design : Introduce bulky substituents (e.g., 3-fluoro-4-methoxyphenyl) to enhance thermal stability .
    Advanced Technique : Use GPC (gel permeation chromatography) to analyze molecular weight distributions .

Q. How do substituents on the dioxolane ring influence solubility and stability?

  • Methodological Answer :

  • Fluorine : Increases lipophilicity and metabolic stability but reduces aqueous solubility .
  • Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) via hydrogen bonding .
    Table :
SubstituentSolubility (H₂O)Thermal Stability (°C)
-FLow>200
-OCH₃Moderate150–180
Data derived from fluorinated analogs .

Q. What biological applications exist for fluorinated dioxolane derivatives?

  • Methodological Answer :

  • Antimicrobial studies : Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays .
  • Enzyme inhibition : Screen for activity against kinases or proteases via fluorescence-based assays .
    Note : Fluorine’s electronegativity enhances binding affinity to biological targets .

Q. How can researchers differentiate structural isomers in dioxolane derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., para vs. meta substitution) .
  • 2D NMR (COSY, NOESY) : Identify coupling patterns between aromatic protons and dioxolane hydrogens .

Q. What green chemistry approaches improve the synthesis of fluorinated dioxolanes?

  • Methodological Answer :
  • Microwave-assisted synthesis : Achieve near-quantitative yields in 2 hours at 25°C for dichlorocyclopropane-dioxolane hybrids .
  • Solvent-free conditions : Minimize waste by using neat reactions for Friedel-Crafts acylation .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSQNHJAUNRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-4-methoxy-benzaldehyde (463 mg, 3 mmol), ethylene glycol (0.86 mL, 15 mmol) and PPTs (75 mg, 0.3 mmol) in toluene (15 mL) was heated at reflux with aceotropic removal of water for 6 hours. The solvent was evaporated and the residue was diluted with methylene chloride (20 mL), washed with water (2×10 mL) and dried (MgSO4). Concentration produced 2-(3-Fluoro-4-methoxy-phenyl)-[1,3]-dioxolane as a colorless oil (550 mg, 92%). 1H-NMR (CDCl3, 200.15 MHz): δ 7.24–7.15 (m, 2H), 6.92 (t, 1H, J=8.5), 5.71 (s, 1H), 4.10–3.98 (m, 4H), 3.86 (s, 3H).
Quantity
463 mg
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Reaction Step One
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0.86 mL
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15 mL
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solvent
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0 (± 1) mol
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